Product packaging for Fmoc-beta-hophe(3-f)-oh(Cat. No.:)

Fmoc-beta-hophe(3-f)-oh

Cat. No.: B13388827
M. Wt: 419.4 g/mol
InChI Key: ZZCLRFMQVCVNGD-UHFFFAOYSA-N
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Description

Contextualizing β-Amino Acids as Non-Canonical Building Blocks in Peptide Science

β-amino acids are structural isomers of their α-amino acid counterparts, with the amine group attached to the β-carbon instead of the α-carbon. wikipedia.org This seemingly subtle shift in architecture has profound implications for the peptides into which they are incorporated. While α-peptides are susceptible to rapid degradation by proteases in biological systems, peptides containing β-amino acids, known as β-peptides, exhibit remarkable resistance to enzymatic cleavage. nih.govethz.ch This enhanced stability is a critical attribute for the development of peptide-based therapeutics.

The incorporation of β-amino acids also introduces novel conformational possibilities. nih.gov Unlike α-peptides that predominantly form well-defined secondary structures like α-helices and β-sheets, β-peptides can adopt a variety of unique helical and sheet-like structures. wikipedia.org This expanded structural diversity allows for the design of peptidomimetics—molecules that mimic the structure and function of natural peptides but with improved properties. nih.govresearchgate.net The ability to create peptides with predictable and stable three-dimensional structures is crucial for targeting specific biological interactions with high affinity and selectivity. acs.org

The use of non-canonical amino acids, including β-amino acids, significantly broadens the chemical space available for peptide design. chemrxiv.org Researchers can introduce a wide array of side-chain functionalities not found in the natural amino acid repertoire, leading to peptides with tailored biological activities. researchgate.netrosettacommons.org This has led to the development of β-peptides with applications ranging from antimicrobial agents to inhibitors of protein-protein interactions. nih.gov

The Strategic Role of Fluorine in Amino Acid and Peptide Design for Research Applications

The introduction of fluorine into amino acids and peptides is a powerful strategy for modulating their physicochemical and biological properties. nih.gov Fluorine is the most electronegative element, and its incorporation can induce significant changes in the electronic environment of a molecule. acs.org This can lead to altered acidity, basicity, and hydrogen-bonding capabilities, which can in turn influence molecular interactions and biological activity. nih.gov

One of the most significant effects of fluorination is the enhancement of metabolic stability. The carbon-fluorine bond is exceptionally strong and not easily cleaved by metabolic enzymes, leading to a longer biological half-life for fluorinated compounds. rsc.org This is a highly desirable characteristic in drug design, as it can lead to improved pharmacokinetic profiles.

Furthermore, fluorination can impact the conformational preferences of peptides. nih.gov The strategic placement of fluorine atoms can be used to favor specific secondary structures, a concept that is crucial for designing peptides with predefined three-dimensional shapes for targeted biological interactions. acs.orgnih.gov The hydrophobic nature of fluorine can also be exploited to enhance the stability of protein structures through the "fluorous effect," where fluorinated segments of a molecule tend to self-associate. nih.gov

In the context of research applications, the fluorine atom serves as a valuable probe. The 19F nucleus is NMR-active, allowing for the use of 19F NMR spectroscopy to study the conformation and interactions of fluorinated peptides without the background noise present in 1H NMR. rsc.org This makes fluorinated amino acids powerful tools for investigating peptide structure and function.

Structural and Synthetic Rationale for Fmoc-β-HoPhe(3-F)-OH as a Unique Chemical Entity

Fmoc-β-HoPhe(3-F)-OH, or N-(9-Fluorenylmethoxycarbonyl)-3-amino-4-(3-fluorophenyl)butanoic acid, is a specifically designed building block for peptide synthesis that combines the advantageous features of a β-amino acid, a fluorinated aromatic ring, and an Fmoc protecting group.

The β-homophenylalanine scaffold provides the inherent proteolytic stability and unique conformational properties of a β-amino acid. The additional methylene (B1212753) group in the backbone, compared to a standard phenylalanine, offers increased flexibility and access to different conformational spaces. The phenyl ring allows for π-π stacking interactions, which can be important for molecular recognition and self-assembly processes.

The fluorine atom at the 3-position of the phenyl ring is a key modification. This substitution can significantly alter the electronic properties of the aromatic ring, influencing its interactions with biological targets. nih.gov The position of the fluorine atom is critical, as it can direct the conformation of the peptide chain through stereoelectronic effects. nih.gov This strategic placement allows for fine-tuning of the peptide's biological activity and selectivity.

The Fmoc (9-fluorenylmethoxycarbonyl) group is a base-labile protecting group for the amine functionality, which is a cornerstone of modern solid-phase peptide synthesis (SPPS). nih.gov The use of Fmoc chemistry allows for the efficient and controlled assembly of peptide chains on a solid support under mild conditions. nih.gov This makes Fmoc-protected amino acids, including Fmoc-β-HoPhe(3-F)-OH, essential reagents for the synthesis of custom peptides for a wide range of research and therapeutic applications. acs.orgacs.org The self-assembly properties of Fmoc-protected amino acids are also a subject of research, with potential applications in the development of novel biomaterials. researchgate.netrsc.org

The synthesis of such specialized amino acids often requires multi-step procedures, including methods like the Arndt-Eistert homologation to create the β-amino acid structure from an α-amino acid precursor. ethz.ch Asymmetric synthesis techniques are also employed to obtain enantiomerically pure fluorinated β-amino acids. researchgate.net The availability of well-characterized and high-purity building blocks like Fmoc-β-HoPhe(3-F)-OH is crucial for the successful synthesis of complex and biologically active peptides. echemi.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula C25H22FNO4 B13388827 Fmoc-beta-hophe(3-f)-oh

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-(9H-fluoren-9-ylmethoxycarbonylamino)-4-(3-fluorophenyl)butanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H22FNO4/c26-17-7-5-6-16(12-17)13-18(14-24(28)29)27-25(30)31-15-23-21-10-3-1-8-19(21)20-9-2-4-11-22(20)23/h1-12,18,23H,13-15H2,(H,27,30)(H,28,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZZCLRFMQVCVNGD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CC4=CC(=CC=C4)F)CC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H22FNO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

419.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Advanced Synthetic Methodologies for Fmoc β Hophe 3 F Oh

Precursor Synthesis and Fluorination Strategies

The journey towards Fmoc-β-HoPhe(3-F)-OH begins with the synthesis of its core components: the fluorinated homophenylalanine backbone. This involves creating the fluorinated aromatic ring and then constructing the amino acid structure with the desired stereochemistry.

Synthetic Routes to Fluorinated Phenylalanine and Homophenylalanine Scaffolds

The preparation of fluorinated phenylalanine and its homologues can be achieved through various established synthetic routes. One common approach is the Erlenmeyer azalactone synthesis, which has been utilized to produce fluorinated phenylalanine derivatives. researchgate.net Another versatile method involves the stereoselective benzylation of imidazolidinone synthons, which allows for the introduction of the fluorophenyl group. researchgate.net

For the synthesis of β-homophenylalanine derivatives, palladium-catalyzed cross-coupling reactions, such as the Suzuki coupling, have proven effective. researchgate.net This method allows for the connection of a suitable aromatic boronic acid with a protected amino acid-derived organozinc reagent, providing access to a range of β-homophenylalanine structures. researchgate.netacs.org The synthesis of fluorinated phenylalanine derivatives has also been achieved through methods like the treatment of oxazolidinones with N-fluorobenzenesulfonimide (NFSI) followed by a series of transformations. researchgate.net

MethodDescriptionKey Features
Erlenmeyer Azalactone SynthesisCondensation of an aromatic aldehyde with N-acetylglycine to form an azalactone, followed by reduction and hydrolysis.Versatile for various substituted phenylalanines. researchgate.net
Stereoselective BenzylationAlkylation of a chiral glycine (B1666218) enolate equivalent with a fluorobenzyl halide.Allows for good stereocontrol at the α-carbon. researchgate.net
Suzuki CouplingPalladium-catalyzed reaction between an organoboron compound and an organohalide.Enables the formation of the aryl-carbon bond in β-homophenylalanine derivatives. researchgate.net
Organozinc ReagentsCoupling of amino acid-derived organozinc reagents with aryl iodides.Provides a route to β-homophenylalanine derivatives. acs.org

Regioselective and Stereoselective Fluorination Techniques

Introducing a fluorine atom at a specific position on the phenyl ring and controlling the stereochemistry of the amino acid are critical aspects of the synthesis. A variety of modern fluorination techniques are available to achieve this with high precision.

Deoxyfluorination of hydroxy-containing precursors is a common strategy. For instance, the fluorodehydroxylation of 3-hydroxyphenylalanine using reagents like sulfur tetrafluoride (SF4) can yield 3-fluorophenylalanine. beilstein-journals.org More modern and milder reagents like XtalFluor-E can be used to activate hydroxyl groups, facilitating a stereoselective intramolecular displacement by a neighboring amino group to form an aziridinium (B1262131) intermediate, which is then opened by a fluoride (B91410) source. beilstein-journals.org This approach offers excellent control over both regio- and stereoselectivity.

Another powerful method is the direct C-H fluorination. The use of electrophilic fluorinating agents like Selectfluor®, often in conjunction with a transition metal catalyst, allows for the direct replacement of a hydrogen atom with fluorine on the aromatic ring. beilstein-journals.org The stereoselective synthesis of threo- and erythro-3-fluorophenylalanine has also been accomplished from protected glycine synthons, highlighting the ability to control the stereochemistry at the β-carbon. acs.org

Homologation Reactions for β-Amino Acid Formation

Once the α-amino acid precursor is in hand, the next crucial step is the one-carbon chain extension, or homologation, to form the corresponding β-amino acid. The Arndt-Eistert reaction is a classic and widely used method for this transformation. wikipedia.org

Ultrasound-Promoted Wolff Rearrangement for β-Homoamino Acid Synthesis

The Arndt-Eistert synthesis involves the conversion of a carboxylic acid to its next higher homologue. wikipedia.orgorganic-chemistry.org The key step in this sequence is the Wolff rearrangement of an α-diazoketone intermediate to a ketene (B1206846), which is then trapped by a nucleophile. organic-chemistry.orgorganic-chemistry.org

A significant advancement in this area is the use of ultrasound to promote the Wolff rearrangement. organic-chemistry.orgthieme-connect.com This technique has been shown to be highly efficient for the synthesis of Fmoc-protected β-homoamino acids. organic-chemistry.orgthieme-connect.com The Ag+-catalyzed rearrangement of α-diazo ketones derived from Fmoc-protected α-amino acids proceeds smoothly at room temperature under sonication. organic-chemistry.orgthieme-connect.com This method is particularly advantageous as it avoids the use of harsh basic conditions that could compromise the base-labile Fmoc protecting group and generally proceeds with minimal racemization. organic-chemistry.orgthieme-connect.com

Reaction StepReagents/ConditionsOutcome
Acid ActivationMixed anhydride (B1165640) formationPrepares the carboxylic acid for reaction with diazomethane. organic-chemistry.org
Diazoketone FormationDiazomethaneConverts the activated acid to an α-diazoketone. organic-chemistry.org
Wolff RearrangementSilver benzoate, UltrasoundPromotes the rearrangement to a ketene intermediate. organic-chemistry.org
Nucleophilic TrappingWater or other nucleophileForms the final β-amino acid product. organic-chemistry.org

Alternative Homologation Pathways and their Applicability

While the Arndt-Eistert reaction is prevalent, other homologation methods exist. The Kowalski ester homologation is considered a safer alternative as it avoids the use of the toxic and explosive diazomethane. organic-chemistry.org Another approach involves a fully continuous four-step process utilizing the Arndt-Eistert homologation in a flow reactor system, which can enhance safety and scalability. rsc.orgacs.orgchemrxiv.org Additionally, methods involving the 1,2-Wittig rearrangement of hydroximates have been developed for the stereoselective synthesis of β-hydroxy-α-amino acids, which could potentially be adapted for the synthesis of β-amino acids. nih.gov

Fmoc Protecting Group Chemistry in Fmoc-β-HoPhe(3-F)-OH Synthesis

The 9-fluorenylmethoxycarbonyl (Fmoc) group is a cornerstone of modern peptide synthesis, prized for its base-lability which allows for mild deprotection conditions. wikipedia.orgtotal-synthesis.com This is particularly crucial in the synthesis of complex and sensitive molecules like Fmoc-β-HoPhe(3-F)-OH.

The Fmoc group is typically introduced by reacting the amino acid with Fmoc-Cl or Fmoc-OSu. wikipedia.org Its primary role is to protect the amino group during subsequent chemical transformations, such as the coupling of amino acid units in peptide synthesis. altabioscience.com The Fmoc group is stable to the acidic conditions often used to remove other protecting groups, providing orthogonality in a protection strategy. total-synthesis.com

In the context of Fmoc-β-HoPhe(3-F)-OH synthesis, the Fmoc group is introduced onto the amino group of the β-homoamino acid precursor. Its stability is a key consideration during the various synthetic steps. For instance, the ultrasound-promoted Wolff rearrangement is favored because its mild, often base-free conditions are compatible with the Fmoc group. organic-chemistry.orgthieme-connect.com

Strategies for Nα-Fmoc Protection and its Introduction

The introduction of the fluorenylmethyloxycarbonyl (Fmoc) group onto the α-amino (Nα) function of β-HoPhe(3-F)-OH is a cornerstone of its preparation for solid-phase peptide synthesis (SPPS). phenomenex.com The Fmoc group is favored for its base-lability, which allows for an orthogonal protection strategy in combination with acid-labile side-chain protecting groups. researchgate.net

The most common and effective method for Nα-Fmoc protection involves the reaction of the amino acid with an activated Fmoc derivative. N-(9-Fluorenylmethyloxycarbonyl)oxysuccinimide (Fmoc-OSu) is a widely used reagent for this purpose due to its high reactivity and the relative ease of handling. enamine.netmedchemexpress.com The reaction is typically carried out under mild alkaline conditions, for instance, in a mixture of an organic solvent like acetone (B3395972) or dioxane and an aqueous solution of a weak base such as sodium bicarbonate. researchgate.net This facilitates the nucleophilic attack of the deprotonated amino group on the carbonyl carbon of the Fmoc-OSu. medchemexpress.com

Another reagent, 9-fluorenylmethyl chloroformate (Fmoc-Cl), can also be employed. However, Fmoc-OSu is often preferred as it tends to generate fewer side reactions and the reaction conditions are more easily controlled. The choice of solvent can significantly impact the reaction yield; for example, acetone has been shown to be an effective solvent for this transformation. researchgate.net The reaction temperature is typically kept low, often starting at 0-5°C and then allowing it to warm to room temperature, to minimize side reactions and potential racemization. google.com

Table 1: Common Reagents and Conditions for Nα-Fmoc Protection

Reagent Base Solvent System Typical Temperature Key Features
Fmoc-OSu Sodium Bicarbonate Acetone/Water or Dioxane/Water 0°C to Room Temp Widely used, good yields, controlled reaction. enamine.netresearchgate.net
Fmoc-Cl Sodium Carbonate Dioxane/Water 0°C to Room Temp Can be more reactive, potentially more side products.
Fmoc-OASUD Base - Room Temp High yield and purity, avoids Lossen rearrangement. researchgate.net
Fmoc-benzotriazoles Triethylamine - 20°C Good yields, free of di- and tripeptide impurities. organic-chemistry.org

Considerations for Orthogonal Protecting Groups on Side Chains and Carboxylates

In the synthesis of complex peptides, an orthogonal protection strategy is essential. This allows for the selective removal of one protecting group without affecting others. wikipedia.org For Fmoc-β-HoPhe(3-F)-OH, the primary considerations are the protection of the C-terminal carboxyl group and any reactive functionalities on the side chain, although in this specific case, the 3-fluoro substituent is non-reactive.

The Fmoc group on the N-terminus is base-labile (typically removed with piperidine), so the carboxyl group and side chains are usually protected with acid-labile groups. researchgate.netwikipedia.org This forms the basis of the widely used Fmoc/tBu (tert-butyl) strategy in SPPS. researchgate.net

Carboxylate Protection: The carboxylic acid group of β-HoPhe(3-F)-OH must be protected during the Nα-Fmoc introduction and subsequent peptide coupling steps if it is not the C-terminal residue being attached to a resin. Common protecting groups for the carboxylate function that are orthogonal to the Fmoc group include:

tert-Butyl (tBu) Esters: These are widely used due to their stability to the basic conditions used for Fmoc removal and their straightforward cleavage with moderately strong acids like trifluoroacetic acid (TFA). wikipedia.orgorganic-chemistry.org They can be introduced using isobutylene (B52900) in the presence of an acid catalyst. google.com

Benzyl (B1604629) (Bzl) Esters: Benzyl esters are also compatible with Fmoc chemistry and can be removed by hydrogenolysis, which provides an additional layer of orthogonality. wikipedia.orgthieme-connect.com They can be formed by reacting the amino acid with benzyl alcohol in the presence of an acid catalyst like p-toluenesulfonic acid. unimi.it

Table 2: Orthogonal Protecting Groups for Fmoc-based Peptide Synthesis

Functional Group Protecting Group Cleavage Condition Orthogonal To
α-Amino Fmoc Base (e.g., Piperidine) tBu, Bzl, Trt
Carboxyl tert-Butyl (tBu) ester Acid (e.g., TFA) Fmoc
Carboxyl Benzyl (Bzl) ester Hydrogenolysis (e.g., H₂/Pd-C) Fmoc, tBu
Phenolic Hydroxyl (Tyr) tert-Butyl (tBu) ether Acid (e.g., TFA) Fmoc
ε-Amino (Lys) tert-Butoxycarbonyl (Boc) Acid (e.g., TFA) Fmoc

Optimization of Synthetic Reaction Conditions and Yield Enhancement

Optimizing the reaction conditions for the synthesis of Fmoc-β-HoPhe(3-F)-OH is crucial for maximizing yield and purity while minimizing costs and side reactions. Key parameters to consider include the choice of reagents, solvent, temperature, reaction time, and stoichiometry.

For the Nα-Fmoc protection step, using a slight excess of the Fmoc-reagent (e.g., 1.1 to 1.5 equivalents of Fmoc-OSu) can help drive the reaction to completion. medchemexpress.com However, a large excess should be avoided as it can lead to the formation of impurities. ajpamc.com The reaction temperature is often kept low initially to control the exothermic reaction and then raised to ensure completion. google.com

Solvent selection also plays a significant role. While aqueous-organic mixtures are common, the use of aprotic polar solvents like dimethylformamide (DMF) or N-methylpyrrolidone (NMP) can also be effective, particularly in the context of SPPS. chimia.chnih.gov However, it has been noted that at elevated temperatures, these solvents can cause premature Fmoc-group cleavage. chimia.chnih.gov

Table 3: Parameters for Optimization of Fmoc-β-HoPhe(3-F)-OH Synthesis

Parameter Considerations for Optimization Potential Impact on Yield and Purity
Stoichiometry Molar ratio of amino acid to Fmoc-reagent. A slight excess of Fmoc-reagent can increase yield, but a large excess can lead to di-Fmoc impurities. ajpamc.com
Temperature Reaction temperature profile (e.g., 0°C to RT). Lower temperatures can reduce side reactions and racemization. Elevated temperatures can accelerate the reaction but may also promote impurity formation. chimia.ch
Solvent Polarity and aprotic/protic nature of the solvent. Affects solubility of reactants and can influence reaction rate and side reactions. chimia.chresearchgate.net
Reaction Time Duration of the reaction. Insufficient time leads to incomplete reaction, while prolonged time can increase side products. google.com
Base Type and concentration of the base. The base should be strong enough to deprotonate the amine but not so strong as to cause significant side reactions.

Purity Profiling and Impurity Management in Fmoc-β-HoPhe(3-F)-OH Synthesis

Ensuring the high purity of Fmoc-β-HoPhe(3-F)-OH is paramount for the successful synthesis of high-quality peptides. merckmillipore.commerck-lifescience.com.tw Impurities in the amino acid building blocks can lead to the formation of deletion sequences, insertion sequences, and other modified peptides that are difficult to separate from the target peptide. omizzur.compolypeptide.com

Common Impurities and Their Origins: The synthesis of Fmoc-amino acids can generate several predictable impurities: merck-lifescience.com.twsigmaaldrich.com

Free Amino Acid: Results from an incomplete reaction during the Fmoc-protection step. This can lead to the insertion of multiple copies of the amino acid during SPPS. merck-lifescience.com.tw

Dipeptide Impurities: Formed by the reaction of the activated Fmoc-reagent with the already formed Fmoc-amino acid. merck-lifescience.com.tw

β-Alanine Adducts: When Fmoc-OSu is used, it can undergo ring-opening and rearrangement to form β-alanine-related impurities, which can be incorporated into the peptide chain. researchgate.netsigmaaldrich.com

Enantiomeric Impurities (D-isomer): Racemization during synthesis or purification can lead to the presence of the D-enantiomer, which can significantly impact the biological activity of the final peptide. outsourcedpharma.comsigmaaldrich.com

Residual Solvents and Reagents: Traces of solvents like acetic acid can cause chain termination during peptide synthesis. merckmillipore.com

Purity Profiling and Management: A robust analytical strategy is required to identify and quantify these impurities.

High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC (RP-HPLC) is the primary tool for assessing the chemical purity of Fmoc-amino acids. sigmaaldrich.comdaicelpharmastandards.com Chiral HPLC methods, using chiral stationary phases, are essential for determining the enantiomeric purity. phenomenex.comrsc.orgcat-online.com

Mass Spectrometry (MS): Coupled with HPLC (LC-MS), mass spectrometry is used to identify the mass of impurities, aiding in their structural elucidation. omizzur.com

Gas Chromatography (GC): Can be used to quantify the content of free amino acids. merckmillipore.commerck-lifescience.com.tw

Impurity management involves optimizing the synthesis and purification processes. Purification of the final Fmoc-β-HoPhe(3-F)-OH product is typically achieved through recrystallization or column chromatography to remove unreacted starting materials and side products. ajpamc.com Careful control of reaction conditions, as discussed in the previous section, is the first line of defense against impurity formation.

Table 4: Common Impurities in Fmoc-Amino Acid Synthesis and their Control

Impurity Type Origin Analytical Detection Method Management Strategy
Free Amino Acid Incomplete Nα-Fmoc protection. merck-lifescience.com.tw GC, HPLC. merckmillipore.commerck-lifescience.com.tw Optimized reaction conditions, slight excess of Fmoc-reagent.
Dipeptide Adducts Side reaction during Fmoc protection. merck-lifescience.com.tw HPLC, LC-MS. merck-lifescience.com.twdaicelpharmastandards.com Controlled stoichiometry and reaction temperature.
β-Alanyl Impurities Rearrangement of Fmoc-OSu. researchgate.netsigmaaldrich.com HPLC, LC-MS. researchgate.net Use of alternative Fmoc reagents (e.g., Fmoc-OASUD). researchgate.net
Enantiomeric Impurity Racemization during synthesis/workup. outsourcedpharma.com Chiral HPLC. phenomenex.comrsc.org Mild reaction conditions, careful control of base and temperature.
Residual Acetic Acid From reagents or solvents. merckmillipore.com HPLC. merckmillipore.com Use of high-purity reagents and solvents, appropriate workup.

Integration of Fmoc β Hophe 3 F Oh into Peptide and Peptidomimetic Architectures

Solution-Phase Synthetic Strategies for Peptides Containing β-HoPhe(3-F)

While SPPS is dominant, solution-phase peptide synthesis remains a valuable method, particularly for large-scale production or for specific peptide segments. researchgate.net In solution-phase synthesis, all reactants are dissolved in an appropriate organic solvent. researchgate.net The synthesis involves a series of coupling and deprotection steps, with purification of the intermediate peptide after each or several steps. researchgate.net

The principles of protecting groups and coupling reactions are similar to SPPS. researchgate.net For incorporating β-HoPhe(3-F), a protected derivative, typically with Boc protection for the N-terminus and an ester for the C-terminus, would be used. researchgate.net The choice of protecting groups must be orthogonal to allow for selective removal without affecting other parts of the molecule. peptide.com Coupling reagents like carbodiimides or phosphonium (B103445) salts are employed to facilitate amide bond formation. researchgate.net A key challenge in solution-phase synthesis is the potential for racemization during segment condensation, where pre-formed peptide fragments are coupled together.

Design Principles for Peptidomimetics Incorporating β-HoPhe(3-F) Residues

Peptidomimetics are compounds designed to mimic the structure and function of natural peptides but with improved properties, such as enhanced stability and bioavailability. researchgate.net The incorporation of β-amino acids like β-HoPhe(3-F) is a powerful strategy in peptidomimetic design. researchgate.netupc.edu

The introduction of a β-amino acid into a peptide chain adds an extra methylene (B1212753) group to the backbone, which significantly alters the local and global conformation. researchgate.netnih.gov This substitution can induce specific secondary structures, such as helices, sheets, and turns, that may differ from those formed by α-amino acids alone. acs.orgnih.gov

The additional flexibility and altered hydrogen bonding patterns introduced by the β-amino acid backbone can be used to constrain the peptide into a bioactive conformation that mimics a natural β-turn or other secondary structures. rsc.orgnih.gov By strategically placing β-HoPhe(3-F) within a sequence, it is possible to control the spatial orientation of its side chain and the side chains of adjacent residues, which is critical for receptor binding and biological activity. mdpi.com The fluorinated phenyl ring of β-HoPhe(3-F) can also participate in specific interactions with biological targets. The conformational preferences of peptides containing β-amino acids can be studied using techniques like NMR spectroscopy and X-ray crystallography to understand the structural impact of the modification. acs.org

Strategies for Enhancing Proteolytic Stability in Peptidomimetics

The inherent susceptibility of natural peptides to rapid degradation by proteases is a significant hurdle in their development as therapeutic agents. nih.govbenthamdirect.com To overcome this, various strategies have been developed to create modified peptides, or peptidomimetics, with enhanced stability. benthamdirect.comresearchgate.net A primary approach involves the incorporation of non-natural amino acids, which can disrupt the recognition and cleavage sites of proteolytic enzymes. nih.govresearchgate.netresearchgate.net

The introduction of β-amino acids, such as β-homophenylalanine (β-HoPhe), is a key strategy for improving the proteolytic stability of peptides. researchgate.netresearchgate.netacs.org The additional methylene group in the backbone of β-amino acids alters the peptide's conformation and makes the adjacent peptide bonds resistant to cleavage by proteases. researchgate.netacs.org This modification has been shown to result in peptidomimetics that retain biological activity while exhibiting increased resistance to enzymatic degradation. researchgate.netacs.org

Furthermore, the incorporation of fluorine atoms into amino acid side chains is another effective method for enhancing proteolytic stability. fu-berlin.deresearchgate.net Fluorination can alter the electronic properties and steric profile of the amino acid side chain, potentially hindering its recognition by the binding pockets of proteases. researchgate.net While not a universal solution, the strategic placement of fluorinated amino acids, such as in the P2' position relative to a cleavage site, has been shown to significantly improve stability against certain enzymes like pepsin. beilstein-journals.org The effectiveness of fluorination is highly dependent on the specific enzyme, the position of the substitution, and the degree of fluorination. fu-berlin.debeilstein-journals.orgnih.gov

The combination of these strategies, such as the use of a fluorinated β-amino acid like Fmoc-β-HoPhe(3-F)-OH, represents a powerful approach to designing peptidomimetics with robust proteolytic stability. The β-amino acid structure provides inherent resistance to degradation, while the fluorine substitution can further modulate interactions with proteases. researchgate.netresearchgate.net

Impact of β-HoPhe(3-F) on Molecular Recognition and Binding Affinity Studies

The incorporation of non-canonical amino acids like β-homophenylalanine (β-HoPhe) and its fluorinated derivatives into peptides can significantly influence molecular recognition and binding affinity. researchgate.netnih.gov These modifications introduce changes in stereochemistry, conformation, and physicochemical properties that can either enhance or diminish interactions with biological targets. nih.govtandfonline.com

Fluorine substitutions on the aromatic ring of phenylalanine, as in β-HoPhe(3-F), can have a profound effect on binding affinity. Fluorine is highly electronegative and can alter the electronic distribution of the aromatic ring, potentially leading to favorable interactions with the target protein. tandfonline.com These interactions can include dipolar interactions and so-called "polar hydrophobicity," where the fluorinated group interacts favorably with electropositive regions or dipoles within a binding pocket. nih.govnih.gov

Studies have shown that fluorination can selectively enhance binding affinity for specific receptors. For instance, fluorination of an antigenic peptide at different positions on the phenylalanine ring resulted in varied effects on T-cell receptor (TCR) binding, with some substitutions leading to a several-fold increase in affinity. nih.govresearchgate.net This enhancement was often attributed to a decrease in the dissociation rate (off-rate) of the peptide-receptor complex. nih.gov The impact of fluorination is context-dependent, with the position of the fluorine atom being critical. For example, a 3-fluoro substitution on phenylalanine has been shown to result in a modest increase in binding affinity in some systems. nih.gov

Therefore, the incorporation of Fmoc-β-HoPhe(3-F)-OH into a peptide sequence offers a dual mechanism for modulating molecular recognition. The β-amino acid backbone can pre-organize the peptide into a bioactive conformation, while the 3-fluoro substituent can fine-tune electronic and steric interactions within the binding site to potentially enhance binding affinity and selectivity.

Development of Cyclic and Branched Peptide Architectures Utilizing Fmoc-β-HoPhe(3-F)-OH

The construction of cyclic and branched peptides represents an advanced strategy in peptidomimetic design to enhance stability, constrain conformation, and improve biological activity. researchgate.netwjarr.com The use of non-natural amino acids like Fmoc-β-HoPhe(3-F)-OH is particularly valuable in the synthesis of these complex architectures.

Cyclic Peptides:

Cyclization significantly enhances the proteolytic stability of peptides by eliminating the terminal ends, which are often susceptible to exopeptidases. benthamdirect.comresearchgate.net Furthermore, it reduces the conformational flexibility of the peptide backbone, locking it into a more defined and often more bioactive conformation. nih.govresearchgate.net β-amino acids, including β-HoPhe, are known to be potent inducers of stable secondary structures like turns and helices, making them ideal building blocks for cyclic peptides. acs.orgacs.orgmdpi.com The incorporation of a β-amino acid can facilitate the desired ring conformation and has been successfully used in the synthesis of cyclic peptidomimetics. For instance, a cyclic tetrapeptide containing β³-HoPhe, cyclo(Pro-Pro-β³-HoPhe-Phe), has been synthesized and shown to possess significant biological activity. mdpi.com The Fmoc-protected version, Fmoc-β-HoPhe(3-F)-OH, can be readily incorporated into a linear peptide sequence using standard solid-phase peptide synthesis (SPPS), followed by on-resin or solution-phase cyclization to form the desired macrocycle. nih.govmdpi.com

Branched Peptides:

Branched peptide architectures, such as those built on a lysine (B10760008) core, allow for the presentation of multiple peptide chains, which can lead to multivalent binding and increased local concentration of the bioactive motifs. This can result in enhanced affinity and avidity for the target receptor. The synthesis of branched peptides often involves the use of orthogonally protected amino acids, where the side chain can be selectively deprotected and elongated. While direct search results for the use of Fmoc-β-HoPhe(3-F)-OH in branched peptides are not prevalent, its chemical structure is amenable to such applications. For example, the synthesis of peptidomimetic inhibitors of the VEGF-A165/NRP-1 complex has involved branched structures, demonstrating the utility of this approach in creating potent inhibitors. nih.gov The Fmoc group allows for standard peptide coupling, and the carboxylic acid can be activated for attachment to a branching core like lysine.

The table below summarizes the architectural advantages provided by incorporating Fmoc-β-HoPhe(3-F)-OH.

Peptide ArchitectureAdvantages of Incorporating Fmoc-β-HoPhe(3-F)-OH
Cyclic Peptides - Enhanced Proteolytic Stability: Elimination of termini reduces susceptibility to exopeptidases. benthamdirect.comresearchgate.net - Conformational Constraint: Locks the peptide into a bioactive conformation. nih.govresearchgate.net - Structure Induction: The β-amino acid promotes stable secondary structures like turns, facilitating cyclization. acs.orgmdpi.com
Branched Peptides - Multivalent Binding: Presentation of multiple peptide arms can increase binding affinity and avidity. - Increased Local Concentration: Enhances the effective concentration of the bioactive sequence at the target site. - Synthetic Accessibility: Can be incorporated into branched structures using standard peptide synthesis methodologies.

Conformational Analysis and Structural Elucidation of Peptides Containing β Hophe 3 F

Spectroscopic Methods for Conformational Determination

Spectroscopic techniques are indispensable tools for elucidating the three-dimensional structure of peptides in solution. Nuclear Magnetic Resonance (NMR) and Circular Dichroism (CD) spectroscopy are particularly powerful in providing detailed insights into the local and global conformational features of peptides containing β-HoPhe(3-F).

NMR spectroscopy is a cornerstone technique for the detailed conformational analysis of peptides in solution, providing information at the atomic level. nih.gov For peptides containing β-HoPhe(3-F), both ¹H and ¹⁹F NMR spectroscopy offer unique advantages.

¹H NMR Spectroscopy: Standard ¹H NMR experiments, such as COSY, TOCSY, and NOESY, are used to assign proton resonances and determine through-bond and through-space connectivities. The analysis of nuclear Overhauser effects (NOEs) provides distance restraints between protons, which are crucial for defining the peptide's three-dimensional structure. In a study of tripeptides with a central dehydrophenylalanyl residue, NOE data was instrumental in identifying a Type II β-turn conformation. ias.ac.in The coupling constants between adjacent protons (e.g., ³J(HN,Hα)) are also valuable as they can be related to dihedral angles via the Karplus equation, offering insights into the backbone conformation.

¹⁹F NMR Probing: The presence of a fluorine atom in β-HoPhe(3-F) introduces a powerful spectroscopic probe. nih.govnih.gov ¹⁹F NMR is highly sensitive to the local electronic environment, making the ¹⁹F chemical shift a valuable reporter of conformational changes and interactions. nih.gov The fluorine atom's chemical shift can be influenced by solvent exposure, nearby aromatic rings, and hydrogen bonding, thus providing a sensitive handle to monitor the conformational state of the peptide.

Furthermore, the measurement of heteronuclear coupling constants, such as ³J(H,F) and ³J(C,F), can provide crucial information about dihedral angles, which is a significant advantage for studying the preferred conformations of peptides with substituted backbones. ethz.ch However, the application of Karplus relationships for these couplings requires careful parameterization for the specific structural context of α-fluoro-β³-amino acid units. ethz.ch The table below summarizes key NMR parameters and their utility in the conformational analysis of peptides containing fluorinated amino acids.

NMR ParameterInformation GainedRelevance to β-HoPhe(3-F) Peptides
¹H Chemical ShiftsLocal electronic environment, secondary structureDispersion of amide proton shifts can indicate a folded structure.
Nuclear Overhauser Effects (NOEs)Inter-proton distances (< 5 Å)Crucial for determining the 3D fold and the orientation of the 3-fluorophenyl side chain.
³J Coupling Constants (e.g., ³J(HN,Hα))Dihedral angles (via Karplus equation)Provides information on the peptide backbone conformation.
¹⁹F Chemical ShiftLocal microenvironment of the fluorine atomSensitive to conformational changes, solvent exposure, and intermolecular interactions.
Heteronuclear Coupling Constants (³J(H,F), ³J(C,F))Dihedral angles involving the fluorinated side chainOffers precise constraints on the side-chain and backbone conformation.

Circular Dichroism (CD) spectroscopy is a rapid and sensitive technique for assessing the secondary structure content of peptides in solution. nih.gov By measuring the differential absorption of left and right circularly polarized light, CD provides characteristic spectra for different secondary structures such as α-helices, β-sheets, and random coils. nih.gov

The incorporation of β-homophenylalanine and its derivatives can influence the CD spectra of peptides. For instance, studies on tripeptides containing homophenylalanine have shown that the peptide sequence and stereochemistry can significantly impact the resulting secondary structure, with some sequences favoring β-sheet formation while others adopt a random coil conformation. mdpi.com Specifically, heterochiral peptides featuring a Hph-ΔPhe motif were found to exhibit β-sheet secondary structures, as indicated by characteristic positive and negative bands at 200 nm and 225 nm, respectively. mdpi.com

The aromatic side chain of the 3-fluorophenyl group in β-HoPhe(3-F) can also contribute to the CD spectrum in the far-UV region, which may require careful interpretation or correction of the spectra to accurately determine the secondary structure of the peptide backbone. nih.gov The table below illustrates the characteristic CD spectral features for common peptide secondary structures.

Secondary StructureWavelength of Positive Maxima (nm)Wavelength of Negative Maxima (nm)
α-Helix~192~208, ~222
β-Sheet~195~217
Random Coil~212~198

Computational Approaches to Conformational Prediction and Analysis

Computational methods are increasingly used in conjunction with experimental data to provide a more detailed understanding of peptide conformation and dynamics. Molecular dynamics simulations and quantum mechanical calculations are two powerful approaches for exploring the conformational landscape of peptides containing β-HoPhe(3-F).

Molecular dynamics simulations provide a computational microscope to observe the time evolution of a peptide's conformation. nih.govresearchgate.net By solving Newton's equations of motion for the atoms in the system, MD simulations can explore the conformational space available to the peptide and identify low-energy, stable structures. mdpi.comnih.gov

For peptides containing unnatural amino acids like β-HoPhe(3-F), MD simulations can be particularly insightful. For example, simulations of peptides containing the unnatural amino acid Hao have been used to study their dimerization and folding into β-hairpin-like structures. uow.edu.au Similarly, MD simulations of protegrin-type antimicrobial peptides have shed light on the interplay between charge, β-sheet structure, and amphiphilic interactions. nih.gov In the context of β-HoPhe(3-F), MD simulations could be employed to:

Predict the preferred backbone and side-chain dihedral angles.

Investigate the stability of different secondary structures, such as helices and sheets.

Explore the influence of the 3-fluoro substituent on local and global peptide conformation.

Simulate the interaction of the peptide with other molecules, such as proteins or membranes.

Quantum mechanical (QM) calculations, such as those based on Density Functional Theory (DFT), provide a highly accurate description of the electronic structure and energetics of molecules. nih.gov These methods can be used to calculate the relative energies of different peptide conformations, providing a detailed potential energy surface. For smaller peptide fragments, QM calculations can be used to parameterize force fields for MD simulations, ensuring that the simulations are based on a physically accurate model.

In the context of β-HoPhe(3-F), QM calculations can be used to:

Determine the intrinsic conformational preferences of the β-amino acid residue itself.

Analyze the non-covalent interactions involving the fluorine atom, such as fluorine-backbone or fluorine-aromatic interactions.

Calculate NMR parameters, such as chemical shifts and coupling constants, to aid in the interpretation of experimental spectra.

Influence of β-HoPhe(3-F) on Peptide Foldamer Formation

Foldamers are non-natural oligomers that adopt well-defined, folded conformations reminiscent of the secondary structures of proteins. nih.govrsc.org β-peptides, which are oligomers of β-amino acids, are a prominent class of foldamers known to form a variety of helical and sheet-like structures. The incorporation of β-HoPhe(3-F) into a peptide sequence can have a profound influence on its ability to form stable foldameric structures.

The stereochemistry and substitution pattern of the β-amino acid are critical determinants of the resulting foldamer structure. A study on α,β-peptides containing a fluoro-aryl substituted β-amino acid demonstrated that the stability of the peptide conformation is dependent on the stereochemistry of the β-amino acid. nih.gov Specifically, combining S-alanine with a β-amino acid of (2R,3R) stereochemistry resulted in a stable, extended β-strand conformation that could self-assemble into an antiparallel β-sheet. nih.gov This self-assembly was stabilized by intermolecular hydrogen bonds and π-π stacking interactions, the latter being a key feature of the aryl groups. nih.gov

The presence of the 3-fluorophenyl group in β-HoPhe(3-F) can further influence foldamer formation through:

Steric Effects: The bulky side chain can restrict the conformational freedom of the backbone, predisposing the peptide to adopt a specific folded structure.

Electronic Effects: The electronegative fluorine atom can influence the polarity of the C-F bond and the aromatic ring, potentially leading to favorable electrostatic or dipolar interactions that stabilize the foldamer.

Non-covalent Interactions: The fluorinated aromatic ring can participate in π-π stacking and other non-covalent interactions that are crucial for the stability of many foldamer structures.

The ability to rationally design the conformational properties of peptides through the incorporation of residues like β-HoPhe(3-F) is a testament to the growing sophistication of peptide and foldamer chemistry.

Induction and Stabilization of Helical and Other Ordered Structures

The introduction of β-amino acids, such as β-homophenylalanine, into peptide backbones is known to promote the formation of novel helical structures, distinct from the canonical α-helices found in proteins. The presence of a fluorine atom on the phenyl ring of β-homophenylalanine can further influence these conformational preferences.

Research into fluorinated amino acids suggests that the strong electron-withdrawing nature of fluorine can significantly alter the secondary structure propensity of the peptide backbone. nih.govnih.gov While some studies on α-amino acids have indicated that fluorination can decrease α-helix propensity, the effect on β-peptide helices can be quite different. ethz.chnih.gov The strategic placement of fluorine within a β-peptide has been shown to control the conformation of the peptide bond, thereby directing the formation of specific secondary structures. researchgate.netbeilstein-journals.org

In a study involving a peptide containing the closely related (S)-β³-homophenylalanine, X-ray crystallographic analysis revealed the formation of an expanded helical turn. This suggests that the β-homophenylalanine backbone inherently favors turn and helical conformations. The introduction of a fluorine atom at the 3-position of the phenyl ring in Fmoc-β-HoPhe(3-F)-OH is anticipated to modulate this propensity through a combination of steric and electronic effects.

The fluorine atom can influence intramolecular interactions, such as hydrogen bonding and dipole-dipole interactions, which are crucial for the stability of helical structures. For instance, the stabilization of β-peptide helices has been observed through the direct attachment of trifluoromethyl groups to the peptide backbone, which enhances the hydrogen-bonding ability of the amide groups. researchgate.net While Fmoc-β-HoPhe(3-F)-OH contains a single fluorine atom, its electronegativity can still impact the local electronic environment and favor specific dihedral angles that promote helical folding.

Table 1: Potential Effects of 3-Fluoro Substitution on Helical Structure Parameters

ParameterExpected Influence of 3-Fluoro GroupRationale
Helical Pitch May be alteredChanges in backbone dihedral angles due to stereoelectronic effects of fluorine.
Hydrogen Bonding Potentially strengthened or alteredThe electron-withdrawing nature of fluorine can affect the acidity of nearby amide protons, influencing hydrogen bond strength.
Overall Stability May be enhanced or modifiedA combination of steric hindrance, dipole-dipole interactions, and altered hydrophobic packing of the fluorinated phenyl rings.

It is important to note that detailed experimental studies, such as Circular Dichroism (CD) and Nuclear Magnetic Resonance (NMR) spectroscopy, on peptides specifically incorporating Fmoc-β-HoPhe(3-F)-OH are necessary to definitively characterize its helix-inducing and stabilizing properties.

Characterization of Specific Turn Motifs (e.g., β-turns)

β-Turns are crucial secondary structure motifs that enable a peptide chain to reverse its direction. They are typically composed of four amino acid residues and are stabilized by a hydrogen bond between the carbonyl oxygen of the first residue and the amide proton of the fourth. The incorporation of β-amino acids can lead to the formation of novel turn structures.

The conformational rigidity of the β-homophenylalanine backbone, influenced by the gauche effect, can pre-dispose a peptide sequence to adopt a turn conformation. The fluorine substituent in Fmoc-β-HoPhe(3-F)-OH can further stabilize these turns. Theoretical studies and experimental data on related fluorinated β-peptides have shown that a fluorine atom positioned β to an amide nitrogen tends to adopt a gauche conformation, which can reinforce turn and helical structures. researchgate.netbeilstein-journals.org

NMR spectroscopy is a powerful tool for the characterization of β-turns in solution. Key parameters derived from NMR data, such as nuclear Overhauser effects (NOEs), coupling constants (³J(HN,Hα)), and chemical shift deviations, can provide detailed information about the backbone dihedral angles (φ and ψ) and the presence of hydrogen bonds, which are defining features of different types of β-turns.

Table 2: Key NMR Parameters for the Identification of β-Turns

NMR ParameterInformation Provided
Nuclear Overhauser Effects (NOEs) Proximity between protons, which can confirm the close contacts characteristic of a turn structure (e.g., between the α-proton of residue i+1 and the amide proton of residue i+2).
³J(HN,Hα) Coupling Constants Provides information about the φ dihedral angle, helping to distinguish between different types of β-turns.
Chemical Shift Index (CSI) Deviations of α-proton chemical shifts from random coil values can indicate the presence of ordered secondary structures, including turns.
Temperature Coefficients of Amide Protons Small temperature coefficients can indicate the involvement of an amide proton in a stable intramolecular hydrogen bond, a hallmark of a β-turn.

While specific NMR data for peptides containing Fmoc-β-HoPhe(3-F)-OH is not yet available in the public domain, the known conformational preferences of β-amino acids and the influence of fluorine suggest that its incorporation is likely to promote the formation of well-defined β-turn motifs. Further research utilizing techniques like 2D NMR spectroscopy on peptides synthesized with this building block will be instrumental in elucidating the precise nature and geometry of these turns.

Advanced Research Applications and Functionalization of Fmoc β Hophe 3 F Oh Conjugates

Applications in Chemical Biology Research

The incorporation of Fmoc-β-HoPhe(3-F)-OH into peptide sequences offers a powerful strategy to create novel probes and inhibitors for studying complex biological systems. The inherent properties of this modified amino acid contribute to enhanced stability and unique functionalities that are advantageous in a research context.

While direct applications of Fmoc-β-HoPhe(3-F)-OH in commercially available peptide probes are not extensively documented, its constituent parts suggest significant potential in the development of specialized chemical tools. The fluorine atom serves as a sensitive reporter group for ¹⁹F Nuclear Magnetic Resonance (NMR) spectroscopy. bohrium.com This technique allows for the study of peptide conformation, dynamics, and interactions with biological targets in a complex environment with minimal background interference.

The strategic placement of the fluorine atom on the phenyl ring can also be exploited for the development of photoaffinity labels. Upon photoactivation, the carbon-fluorine bond can facilitate covalent cross-linking to interacting biomolecules, enabling the identification and characterization of binding partners.

Table 1: Potential Applications of Fmoc-β-HoPhe(3-F)-OH in Peptide Probe Development

Feature of Fmoc-β-HoPhe(3-F)-OHApplication in Peptide ProbesRelevant Analytical Technique
Fluorine AtomReporter Group for Structural and Interaction Studies¹⁹F NMR Spectroscopy
Fluorinated Phenyl RingPhoto-cross-linking AgentPhotoaffinity Labeling
β-Amino Acid BackboneIncreased Proteolytic Stability for in vivo ProbesMass Spectrometry, HPLC

A significant challenge in the development of peptide-based therapeutics and research tools is their susceptibility to degradation by proteases. The incorporation of β-amino acids, such as the β-homophenylalanine core of Fmoc-β-HoPhe(3-F)-OH, is a well-established strategy to confer resistance to enzymatic cleavage. This increased stability prolongs the half-life of peptides in biological systems, making them more effective as research tools and potential therapeutic leads.

Furthermore, the fluorinated phenyl ring can enhance the binding affinity and specificity of peptide inhibitors towards their target proteases. The electronegativity and size of the fluorine atom can lead to favorable intermolecular interactions within the enzyme's active site, potentially through dipole-dipole or orthogonal multipolar interactions. rsc.org The Fmoc group itself has also been shown to interact with the active sites of certain proteases, such as HIV-1 protease, contributing to the inhibitory activity. nih.gov

Table 2: Research Findings on Enzyme Resistance and Inhibition

Component of Fmoc-β-HoPhe(3-F)-OHContribution to Enzyme Resistance/InhibitionSupporting Evidence
β-Amino Acid BackboneResistance to proteolytic degradationGeneral principle for β-peptides
3-Fluoro SubstituentEnhanced binding affinity and specificityStudies on fluorinated protease inhibitors rsc.org
Fmoc GroupPotential for active site interactionsCrystallographic studies of Fmoc-containing inhibitors with HIV-1 protease nih.gov

Strategies for Further Derivatization and Bioconjugation

The versatility of Fmoc-β-HoPhe(3-F)-OH extends to its potential for further chemical modification and conjugation to other molecules. These strategies enable the creation of multifunctional constructs for a wide range of applications, from targeted drug delivery to the development of advanced biomaterials.

The Fmoc protecting group is a cornerstone of solid-phase peptide synthesis (SPPS), allowing for the stepwise assembly of peptide chains. biosyn.com While the Fmoc group is typically removed during synthesis, its presence in the final Fmoc-β-HoPhe(3-F)-OH molecule offers a handle for specific modifications. The carboxylic acid group of the amino acid is another key site for conjugation.

Standard bioconjugation techniques can be employed to attach a variety of moieties to the N-terminus (after Fmoc removal) or the C-terminus of a peptide containing this amino acid. These include the attachment of fluorescent dyes, biotin (B1667282) tags for affinity purification, or polyethylene (B3416737) glycol (PEG) chains to improve solubility and pharmacokinetic properties. The fluorine atom itself can be considered a label for certain analytical techniques.

The Fmoc group is well-known for its ability to drive the self-assembly of amino acids and short peptides into ordered nanostructures, such as hydrogels. nih.govfu-berlin.de This process is primarily mediated by π-π stacking interactions between the fluorenyl rings. The resulting hydrogels can serve as scaffolds for tissue engineering, drug delivery vehicles, or as a medium for cell culture.

The incorporation of Fmoc-β-HoPhe(3-F)-OH into these systems can further modulate the self-assembly process and the properties of the resulting nanomaterials. The fluorine atom can introduce additional intermolecular interactions, influencing the packing of the molecules and the mechanical properties of the hydrogel.

Table 3: Supramolecular Properties and Applications

FeatureRole in Supramolecular AssemblyPotential Application
Fmoc GroupInduces self-assembly via π-π stackingHydrogel formation for drug delivery and tissue engineering nih.gov
Fluorinated Phenyl RingModulates intermolecular interactions and material propertiesFine-tuning of hydrogel stiffness and stability
β-Amino Acid BackboneEnhances stability of the self-assembled structureLong-lasting biomaterials

The introduction of fluorine into a peptide sequence provides a powerful tool for systematically studying and modulating intermolecular interactions. Fluorination can alter the hydrophobicity, electrostatic potential, and steric profile of an amino acid side chain. bohrium.com These modifications can have a profound impact on peptide folding, protein-protein interactions, and ligand-receptor binding.

By strategically incorporating Fmoc-β-HoPhe(3-F)-OH into a peptide sequence, researchers can probe the role of specific interactions in a biological process. The fluorine atom can act as a subtle perturbation to study the effects of altered electronics and hydrophobicity on molecular recognition events. This approach is valuable in the rational design of peptides with enhanced affinity and specificity for their biological targets.

Contributions to Next-Generation Peptide Therapeutics Research (excluding clinical aspects)

The non-natural amino acid Fmoc-β-HoPhe(3-F)-OH serves as a critical building block in the research and development of next-generation peptide therapeutics. Its unique structural characteristics—a β-homoamino acid structure, a fluorine atom on the phenyl ring, and the Fmoc protecting group—provide researchers with tools to address common challenges in peptide drug design, such as enzymatic instability and poor bioavailability. chemimpex.com The incorporation of this building block into peptide sequences allows for the systematic investigation of structure-activity relationships (SAR) and the enhancement of pharmacological properties in a preclinical research context.

The primary contribution of Fmoc-β-HoPhe(3-F)-OH lies in its use during solid-phase peptide synthesis (SPPS) to create novel peptide analogs with enhanced characteristics. chemimpex.comnih.gov The fluorenylmethyloxycarbonyl (Fmoc) group is a well-established protecting group that enables the efficient and stepwise assembly of amino acids into a peptide chain. chemimpex.comchemimpex.com Its stability under acidic conditions and straightforward removal under mild basic conditions streamline the synthesis process, allowing for high-purity yields of complex peptide structures. nih.gov

Detailed Research Findings

Research applications of Fmoc-β-HoPhe(3-F)-OH focus on leveraging its distinct features to design peptides with improved profiles. The introduction of a fluorine atom at the meta-position of the phenylalanine side chain is a key strategy. Fluorine's high electronegativity can alter the electronic properties of the aromatic ring, potentially leading to modified binding interactions with biological targets. chemimpex.com Furthermore, the C-F bond is exceptionally stable, which can enhance the metabolic stability of the resulting peptide.

The β-homoamino acid structure, which contains an extra methylene (B1212753) group in the backbone compared to natural α-amino acids, offers significant advantages in peptide design. This modification is known to confer resistance to enzymatic degradation by proteases, a major hurdle for peptide-based therapeutics. researchgate.net The altered backbone geometry can also induce specific secondary structures, such as helices or turns, which may be crucial for receptor binding and biological activity. By using Fmoc-β-HoPhe(3-F)-OH, researchers can explore how these conformational constraints impact the therapeutic potential of a peptide lead.

The combination of these features makes Fmoc-β-HoPhe(3-F)-OH a valuable tool in drug discovery for developing peptides with enhanced stability and potentially improved efficacy. chemimpex.com Its use allows for the synthesis of peptide libraries where the impact of fluorination and backbone extension can be systematically studied, leading to the identification of novel therapeutic candidates. chemimpex.com

Data Tables

Table 1: Physicochemical Properties of Fmoc-β-HoPhe(3-F)-OH

Property Value
Synonyms Fmoc-D-β-HomoPhe(3-F)-OH, (R)-3-(Fmoc-amino)-4-(3-fluorophenyl)butanoic acid
CAS Number 331763-67-8
Molecular Formula C25H22FNO4
Molecular Weight 419.45 g/mol
Appearance White powder

| Purity | ≥ 98% (HPLC) |

Table 2: Research Applications in Peptide Therapeutic Design

Application Area Contribution of Fmoc-β-HoPhe(3-F)-OH Research Goal
Metabolic Stability The β-amino acid structure provides resistance to proteolytic enzymes. The stable C-F bond further enhances metabolic robustness. To increase the in-vivo half-life of peptide candidates by preventing rapid degradation.
Conformational Control The extended backbone can induce specific and stable secondary structures (e.g., helices, turns) in the peptide. To optimize peptide conformation for improved binding affinity and selectivity to biological targets.
Structure-Activity Relationship (SAR) Studies Serves as a unique building block to systematically modify peptide leads. To understand how changes in backbone structure and side-chain electronics affect biological activity.
Targeted Drug Delivery Used in the synthesis of complex peptides that can be part of targeted delivery systems. chemimpex.com To create peptides capable of selectively interacting with specific cells or tissues for focused therapeutic action.

| Protein Interaction Studies | Incorporation into peptide probes helps in studying protein-protein interactions. chemimpex.com | To design peptides that can modulate or inhibit specific biological pathways relevant to disease. |

Analytical and Quality Control Methodologies in Research of Fmoc β Hophe 3 F Oh and Its Derivatives

Chromatographic Techniques for Purity Assessment and Separation

Chromatographic methods are fundamental to the purification and purity assessment of Fmoc-β-HoPhe(3-F)-OH. These techniques separate components of a mixture based on their differential distribution between a stationary phase and a mobile phase.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is an indispensable tool for the analysis of Fmoc-protected amino acids. phenomenex.com Reversed-phase HPLC (RP-HPLC) is the most common mode used for these compounds, where a nonpolar stationary phase is used with a polar mobile phase.

The purity of Fmoc-β-HoPhe(3-F)-OH is typically assessed by RP-HPLC using a C8 or C18 column. nih.gov The mobile phase often consists of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol, with additives such as trifluoroacetic acid (TFA) or formic acid to improve peak shape and resolution. phenomenex.com Detection is commonly performed using a UV detector, as the fluorenyl group of the Fmoc protecting group exhibits strong UV absorbance.

Separation of fluorinated amino acids from their non-fluorinated counterparts can be optimized by careful selection of the stationary and mobile phases. nih.gov For instance, a fluorocarbon column may provide better separation when using hydrocarbon eluents, and conversely, a hydrocarbon column may be more effective with fluorocarbon eluents. nih.gov

Table 1: Illustrative HPLC Parameters for Purity Assessment of Fmoc-Amino Acids

ParameterTypical Conditions
Column Reversed-phase C18 or C8, 5 µm particle size
Mobile Phase A 0.1% Trifluoroacetic Acid (TFA) in Water
Mobile Phase B 0.1% Trifluoroacetic Acid (TFA) in Acetonitrile
Gradient Linear gradient from low to high percentage of Mobile Phase B
Flow Rate 1.0 mL/min
Detection UV at 265 nm
Column Temperature 25 °C

This table presents a general set of starting conditions for the HPLC analysis of Fmoc-amino acids. The specific gradient and other parameters would need to be optimized for Fmoc-β-HoPhe(3-F)-OH.

Gas Chromatography (GC) for Volatile Derivatives

Gas Chromatography (GC) is a powerful technique for the analysis of volatile and thermally stable compounds. sigmaaldrich.com Since amino acids, including Fmoc-β-HoPhe(3-F)-OH, are non-volatile, derivatization is a prerequisite for GC analysis. sigmaaldrich.comnih.gov The goal of derivatization is to convert the polar functional groups (carboxyl and amino groups) into less polar, more volatile moieties. sigmaaldrich.com

Common derivatization methods for amino acids include esterification of the carboxylic acid group followed by acylation of the amino group. nih.gov For instance, the amino acid can be converted to its methyl ester and then acylated with a reagent like trifluoroacetic anhydride (B1165640). sigmaaldrich.com Another common technique is silylation, which replaces active hydrogens with a trimethylsilyl (B98337) (TMS) or tert-butyldimethylsilyl (TBDMS) group. sigmaaldrich.com

Once derivatized, the volatile derivatives of Fmoc-β-HoPhe(3-F)-OH can be separated on a GC column, often a capillary column with a nonpolar stationary phase. thermofisher.com Flame ionization detection (FID) is a common detection method for these derivatives.

Mass Spectrometry (MS) for Identity and Purity Confirmation

Mass Spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio of ions. It is widely used for the identity confirmation and purity assessment of synthetic compounds like Fmoc-β-HoPhe(3-F)-OH. biopharmaspec.comlcms.cz

The identity of Fmoc-β-HoPhe(3-F)-OH can be unequivocally confirmed by determining its molecular weight using techniques like Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI) mass spectrometry. biopharmaspec.comresearchgate.net High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, which can be used to determine the elemental composition of the molecule, further confirming its identity.

In addition to the parent molecular ion, MS can provide structural information through fragmentation analysis (MS/MS). lcms.czresearchgate.net By inducing fragmentation of the parent ion and analyzing the resulting fragment ions, the connectivity of the molecule can be elucidated, confirming the structure of Fmoc-β-HoPhe(3-F)-OH. This is also crucial for identifying and characterizing any potential impurities or degradation products. lcms.cz

Liquid chromatography-mass spectrometry (LC-MS) combines the separation power of HPLC with the detection capabilities of MS, making it a gold standard for purity analysis. rsc.org This technique allows for the separation of the main compound from its impurities, followed by their individual identification and quantification by the mass spectrometer. mdpi.com

Enantiomeric Purity Determination Methods

The stereochemistry of amino acids is critical for their biological activity. Therefore, determining the enantiomeric purity of Fmoc-β-HoPhe(3-F)-OH is a crucial aspect of its quality control.

Chiral HPLC is a widely used method for separating enantiomers. sigmaaldrich.comphenomenex.com This can be achieved using a chiral stationary phase (CSP) that interacts differently with the two enantiomers, leading to their separation. sigmaaldrich.com Polysaccharide-based CSPs are commonly used for the enantioseparation of Fmoc-protected amino acids under reversed-phase conditions. phenomenex.com

Another approach for enantiomeric purity determination is to derivatize the amino acid with a chiral derivatizing agent (CDA) to form diastereomers. wikipedia.orgchemeurope.com These diastereomers can then be separated and quantified using standard achiral chromatography (HPLC or GC). wikipedia.org

Mass spectrometry can also be employed for the determination of enantiomeric excess, often after the formation of diastereomeric complexes in the gas phase. ucdavis.edu

Table 2: Methods for Enantiomeric Purity Determination

MethodPrinciple
Chiral HPLC Differential interaction of enantiomers with a chiral stationary phase. sigmaaldrich.comphenomenex.com
Derivatization with a Chiral Agent followed by Achiral Chromatography Conversion of enantiomers into diastereomers, which are then separated by standard HPLC or GC. wikipedia.org
Mass Spectrometry Formation of diastereomeric complexes in the gas phase and analysis of their differential behavior. ucdavis.edu

Derivatization Strategies for Enhanced Analytical Detection and Resolution

Derivatization is a chemical modification of an analyte to produce a new compound with properties that are more amenable to a particular analytical technique. researchgate.net In the analysis of Fmoc-β-HoPhe(3-F)-OH, derivatization can be employed to enhance detection sensitivity, improve chromatographic resolution, and enable analysis by techniques like GC.

For HPLC analysis, pre-column derivatization with a fluorescent tag can significantly enhance detection sensitivity, especially when analyzing trace amounts of the amino acid. nih.govresearchgate.net Reagents like o-phthaldialdehyde (OPA) in the presence of a thiol or 9-fluorenylmethyl chloroformate (FMOC-Cl) itself can be used for this purpose. spkx.net.cn

As mentioned earlier, derivatization is essential for GC analysis of amino acids to increase their volatility. sigmaaldrich.com This typically involves esterification of the carboxyl group and acylation of the amino group. nih.gov

For the determination of enantiomeric purity, derivatization with a chiral derivatizing agent is a key strategy. wikipedia.org The choice of the CDA is crucial and should result in diastereomers that are well-resolved under the chosen chromatographic conditions.

The introduction of fluorine atoms into derivatizing agents can also be a strategy to enhance detection in certain analytical methods, such as ¹⁹F NMR or specific mass spectrometric techniques. perkinelmer.comacs.org

Q & A

Basic: What is the standard protocol for incorporating Fmoc-β-Hophe(3-F)-OH into peptide sequences using Fmoc-SPPS?

Methodological Answer:
Fmoc-β-Hophe(3-F)-OH is integrated into peptides via Fmoc solid-phase peptide synthesis (SPPS). The process involves:

Resin Swelling : Pre-swell the resin (e.g., Rink amide MBHA) in DCM or DMF for 30–60 minutes.

Deprotection : Remove the Fmoc group using 20% piperidine in DMF (2 × 5 min), followed by DMF washes.

Activation : Dissolve Fmoc-β-Hophe(3-F)-OH in DMF with activating agents like HBTU/DIPEA (1:1:2 molar ratio) or COMU/Oxyma Pure.

Coupling : Add the activated amino acid to the resin for 30–60 minutes under nitrogen. Monitor coupling efficiency via Kaiser test.

Repetition : Repeat steps 2–4 for subsequent residues.
Key Considerations: Fluorine at the 3-position may slightly reduce coupling efficiency due to steric/electronic effects; extend coupling time if needed .

Advanced: How can researchers optimize coupling efficiency of Fmoc-β-Hophe(3-F)-OH in sterically hindered peptide sequences?

Methodological Answer:
For challenging sequences:

  • Double Coupling : Perform two sequential couplings with fresh reagents.
  • Activator Selection : Replace HBTU with stronger activators like HATU or PyAOP to enhance reaction kinetics.
  • Temperature Control : Conduct coupling at 50°C to improve resin accessibility.
  • Microwave-Assisted SPPS : Use microwave irradiation (e.g., 25 W, 75°C, 5 min) to accelerate diffusion and activation .
  • Side-Chain Protection : Ensure the β-Hophe(3-F) side chain is unprotected unless orthogonal strategies (e.g., Alloc groups) are required.

Basic: What analytical methods are recommended for characterizing peptides containing Fmoc-β-Hophe(3-F)-OH?

Methodological Answer:

  • HPLC : Use reverse-phase HPLC (C18 column) with gradients of 0.1% TFA in water/acetonitrile. Monitor at 220 nm (peptide bond) and 265 nm (Fmoc absorbance).
  • Mass Spectrometry : Confirm molecular weight via MALDI-TOF or ESI-MS. The fluorine atom’s mass shift (+18.998 Da) aids in identifying successful incorporation.
  • NMR : ¹⁹F NMR (δ ~ -115 to -120 ppm) verifies fluorine presence and positional integrity .

Advanced: How should researchers address discrepancies in reported solubility/stability data for Fmoc-β-Hophe(3-F)-OH?

Methodological Answer:
Contradictions in solubility (e.g., aqueous vs. organic solvents) arise from variations in:

  • pH : Solubility increases in weakly acidic conditions (1% acetic acid) due to protonation of the carboxylic acid group.
  • Temperature : Store at -20°C in desiccated conditions to prevent Fmoc cleavage or racemization.
  • Batch Purity : Verify purity (>98% via HPLC) and residual trifluoroacetic acid (TFA) content, which can alter solubility .
    Experimental Validation: Pre-dissolve in minimal DMF (0.1 M) before adding to SPPS reactions.

Basic: What safety protocols are critical when handling Fmoc-β-Hophe(3-F)-OH in the lab?

Methodological Answer:

  • PPE : Wear nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact.
  • Ventilation : Use fume hoods during weighing/coupling to prevent inhalation of fine particles.
  • Spill Management : Collect spills with absorbent pads, seal in containers, and dispose as hazardous waste .
  • Emergency Measures : For eye exposure, rinse with water for 15 minutes; seek medical attention if irritation persists.

Advanced: How does the 3-fluoro substitution on the phenylalanine side chain influence peptide conformation and bioactivity?

Methodological Answer:
The 3-fluoro group:

  • Steric Effects : Introduces moderate steric hindrance, potentially stabilizing β-turn structures in peptides.
  • Electronic Effects : The electron-withdrawing fluorine alters π-π stacking and hydrogen-bonding networks, impacting receptor binding.
  • Metabolic Stability : Fluorination reduces susceptibility to proteolytic cleavage, enhancing in vivo half-life.
    Experimental Design: Compare CD spectra and MD simulations of fluorinated vs. non-fluorinated analogs to quantify structural effects .

Basic: What storage conditions maximize the shelf life of Fmoc-β-Hophe(3-F)-OH?

Methodological Answer:

  • Temperature : Store at -20°C in airtight, light-protected containers. Avoid repeated freeze-thaw cycles.
  • Desiccation : Use silica gel packs to minimize moisture absorption, which accelerates Fmoc degradation.
  • Solubility Note : For long-term stock solutions (e.g., 100 mM in DMF), aliquot and store under nitrogen .

Advanced: How can researchers resolve conflicting NMR data for Fmoc-β-Hophe(3-F)-OH in deuterated solvents?

Methodological Answer:

  • Solvent Selection : Use DMSO-d6 for enhanced solubility and sharper ¹H/¹⁹F signals.
  • pH Adjustment : Add 1% TFA-d1 to suppress carboxylic acid proton exchange broadening.
  • Heteronuclear Correlation (HSQC) : Map ¹H-¹³C/¹⁹F couplings to confirm regiochemical assignment.
  • Reference Standards : Compare with published data for Fmoc-Phe(3-F)-OH derivatives (δ ¹⁹F ≈ -117 ppm in DMSO) .

Basic: What purification strategies are effective for peptides containing Fmoc-β-Hophe(3-F)-OH?

Methodological Answer:

  • Crude Purification : Use precipitation in cold diethyl ether to remove excess reagents.
  • HPLC Gradients : Optimize with 10–40% acetonitrile over 30 minutes (C18 column).
  • Lyophilization : Freeze-dry purified peptides and confirm mass/ purity via LC-MS .

Advanced: What computational tools can predict the impact of 3-fluorination on peptide-receptor binding dynamics?

Methodological Answer:

  • Docking Software : Use AutoDock Vina or Schrödinger Suite to model fluorine’s effect on binding affinity.
  • MD Simulations : Run 100-ns simulations (AMBER/CHARMM force fields) to assess fluorine-induced conformational changes.
  • Free Energy Calculations : Apply MM-PBSA/GBSA to quantify ΔG contributions from fluorination .

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